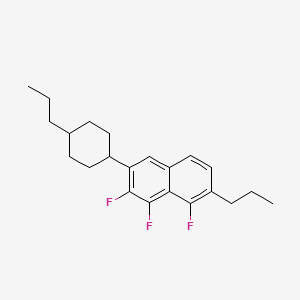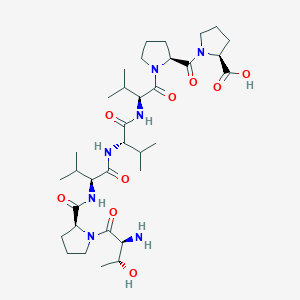![molecular formula C16H20O2 B14187198 3-tert-Butyl-5a,6,7,8-tetrahydrodibenzo[b,d]furan-2-ol CAS No. 893752-13-1](/img/structure/B14187198.png)
3-tert-Butyl-5a,6,7,8-tetrahydrodibenzo[b,d]furan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-tert-Butyl-5a,6,7,8-tetrahydrodibenzo[b,d]furan-2-ol is a chemical compound that belongs to the class of dibenzofurans. Dibenzofurans are heterocyclic organic compounds consisting of a furan ring fused to two benzene rings. This specific compound is characterized by the presence of a tert-butyl group at the 3-position and a hydroxyl group at the 2-position of the dibenzofuran structure.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-tert-Butyl-5a,6,7,8-tetrahydrodibenzo[b,d]furan-2-ol typically involves the following steps:
Formation of the Dibenzofuran Core: The dibenzofuran core can be synthesized through various methods, including the cyclization of biphenyl derivatives or the oxidative coupling of phenols.
Introduction of the tert-Butyl Group: The tert-butyl group can be introduced via Friedel-Crafts alkylation using tert-butyl chloride and a Lewis acid catalyst such as aluminum chloride.
Reduction of the Dibenzofuran Core: The dibenzofuran core can be partially reduced to form the tetrahydrodibenzo[b,d]furan structure using hydrogenation or other reducing agents.
Hydroxylation: The hydroxyl group can be introduced at the 2-position through selective hydroxylation reactions, such as the use of hydroxylating agents like osmium tetroxide or via directed ortho-metalation followed by oxidation.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-pressure hydrogenation, and efficient purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-tert-Butyl-5a,6,7,8-tetrahydrodibenzo[b,d]furan-2-ol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can undergo further reduction to fully saturate the dibenzofuran core.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst, lithium aluminum hydride, and sodium borohydride.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols can be used under appropriate conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of fully saturated dibenzofuran derivatives.
Substitution: Formation of various substituted dibenzofuran derivatives depending on the reagents used.
Applications De Recherche Scientifique
3-tert-Butyl-5a,6,7,8-tetrahydrodibenzo[b,d]furan-2-ol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Used in the development of advanced materials, such as polymers and resins, due to its unique structural properties.
Mécanisme D'action
The mechanism of action of 3-tert-Butyl-5a,6,7,8-tetrahydrodibenzo[b,d]furan-2-ol involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It may influence signaling pathways related to inflammation, oxidative stress, and cell proliferation.
Comparaison Avec Des Composés Similaires
Similar Compounds
Dibenzofuran: The parent compound without the tert-butyl and hydroxyl groups.
2-Hydroxydibenzofuran: Similar structure but lacks the tert-butyl group.
3-tert-Butyldibenzofuran: Similar structure but lacks the hydroxyl group.
Uniqueness
3-tert-Butyl-5a,6,7,8-tetrahydrodibenzo[b,d]furan-2-ol is unique due to the combination of the tert-butyl and hydroxyl groups, which confer distinct chemical and physical properties
Propriétés
Numéro CAS |
893752-13-1 |
|---|---|
Formule moléculaire |
C16H20O2 |
Poids moléculaire |
244.33 g/mol |
Nom IUPAC |
3-tert-butyl-5a,6,7,8-tetrahydrodibenzofuran-2-ol |
InChI |
InChI=1S/C16H20O2/c1-16(2,3)12-9-15-11(8-13(12)17)10-6-4-5-7-14(10)18-15/h6,8-9,14,17H,4-5,7H2,1-3H3 |
Clé InChI |
IOEKXMVHAIWOMS-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=C(C=C2C3=CCCCC3OC2=C1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


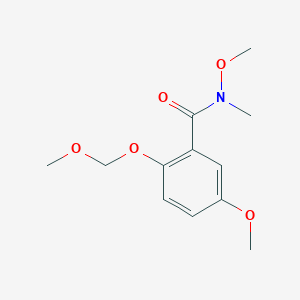
![4-(Furan-2-yl)-2-[4-(trifluoromethyl)anilino]but-3-enenitrile](/img/structure/B14187119.png)
![1-(4-Fluoro-3-methylphenyl)-3-methyl-3-azabicyclo[3.1.0]hexane](/img/structure/B14187122.png)
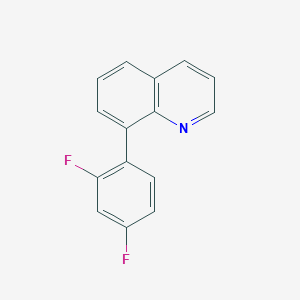

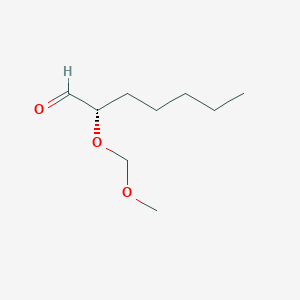
![2-{(E)-[(2-Hydroxypropyl)imino]methyl}-4-[2-(4-nitrophenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14187147.png)

![tert-Butyl(dimethyl)[1-(methylsulfanyl)dec-1-en-1-yl]silane](/img/structure/B14187160.png)
![1-[(1R,2S,5R)-3-Oxo-8-oxabicyclo[3.2.1]oct-6-en-2-yl]pyrrolidin-2-one](/img/structure/B14187168.png)
